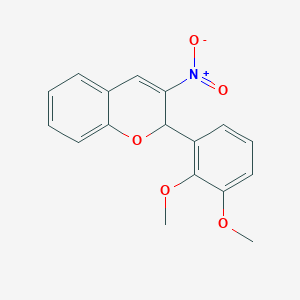
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate, also known as CP 55940, is a synthetic compound that belongs to the class of piperazine compounds. It is a potent cannabinoid receptor agonist that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 acts as a potent agonist of both CB1 and CB2 cannabinoid receptors. When 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 binds to these receptors, it activates a signaling cascade that leads to various physiological effects. The exact mechanism of action of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 is not fully understood, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 include analgesia, anti-inflammatory activity, anti-convulsant activity, anti-emetic activity, and neuroprotection. 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and GABA.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 has several advantages as a research tool. It is a potent agonist of cannabinoid receptors, which makes it an ideal tool for studying the endocannabinoid system. 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 is also highly selective for cannabinoid receptors, which reduces the risk of off-target effects. However, there are also some limitations to using 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 in lab experiments. It is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. Additionally, the use of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 in animal studies may raise ethical concerns due to its potential for abuse.
Future Directions
There are several future directions for the study of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940. One potential direction is the development of novel cannabinoid receptor agonists that have improved selectivity and reduced side effects. Another direction is the study of the long-term effects of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 on the endocannabinoid system. Additionally, 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 could be used in combination with other drugs to study their interactions and potential therapeutic benefits. Overall, 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 is a valuable tool for studying the endocannabinoid system and has the potential to lead to the development of novel therapeutics for various diseases and conditions.
Synthesis Methods
The synthesis of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 involves the reaction of 5-chloro-2,3-dimethoxybenzyl chloride with cyclopentylpiperazine in the presence of a base. The resulting compound is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt form of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940. The synthesis of 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 has been used extensively in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. 1-(5-chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine trifluoroacetate 55940 is a potent agonist of cannabinoid receptors, which makes it an ideal tool for studying the endocannabinoid system.
properties
IUPAC Name |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-cyclopentylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-22-17-12-15(19)11-14(18(17)23-2)13-20-7-9-21(10-8-20)16-5-3-4-6-16/h11-12,16H,3-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOYYNFZCJSJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CCN(CC2)C3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dimethoxybenzyl)-4-cyclopentylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)
